5-Phenyl-2-Thiophenecarbonyl Chloride
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Overview
Description
5-Phenyl-2-Thiophenecarbonyl Chloride is an organic compound with the molecular formula C11H7ClOS and a molecular weight of 222.69 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a phenyl group and a carbonyl chloride functional group attached to the thiophene ring . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-2-Thiophenecarbonyl Chloride can be synthesized from 5-Phenylthiophene-2-carboxylic acid . The synthesis involves the reaction of 5-Phenylthiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C6H5C4H2COOH+SOCl2→C6H5C4H2COCl+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is often purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-Thiophenecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Alcohols.
Scientific Research Applications
5-Phenyl-2-Thiophenecarbonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-2-Thiophenecarbonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives . The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-Thiophenecarbonyl Chloride: Similar structure but with a methyl group instead of a phenyl group.
2-Thiophenecarbonyl Chloride: Lacks the phenyl group, making it less sterically hindered.
5-Phenyl-2-Furoyl Chloride: Contains a furan ring instead of a thiophene ring.
Uniqueness
5-Phenyl-2-Thiophenecarbonyl Chloride is unique due to the presence of both a phenyl group and a thiophene ring, which imparts specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
5-phenylthiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWIBBCMYIUFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379976 |
Source
|
Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17361-89-6 |
Source
|
Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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